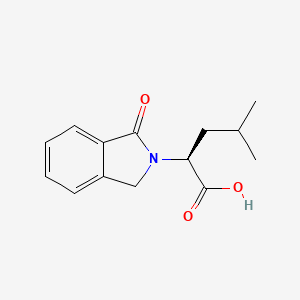
(S)-4-methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes an isoindolinone moiety, which is known for its bioactivity and presence in several natural products and synthetic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid can be achieved through various methods. One common approach involves the use of palladium-catalyzed C(sp2)–H activation/olefination reactions. Another approach involves biocatalysis, which offers high enantio-, chemo-, and regio-selectivity, making it an attractive option for producing chiral intermediates .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of biocatalysis in industrial settings is becoming increasingly popular due to its environmentally friendly nature and ability to produce complex molecules under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for C(sp2)–H activation, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
(S)-4-methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential to modulate biological pathways and its role in cellular processes.
Mecanismo De Acción
The mechanism of action of (S)-4-methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit caspase activity, thereby reducing oxidative stress-induced apoptosis in human dermal papilla cells. This effect is mediated through the modulation of the Wnt/β-catenin pathway and the Akt/mTOR/p70S6K signaling pathway .
Comparación Con Compuestos Similares
Similar Compounds
Pagoclone: An anxiolytic drug with a similar isoindolinone structure.
Indoprofen: An anti-inflammatory drug that also contains an isoindolinone moiety.
Lenalidomide: A drug used to treat multiple myeloma, featuring a similar structural motif.
Uniqueness
(S)-4-methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid stands out due to its specific chiral configuration and its ability to modulate multiple biological pathways. Its unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .
Propiedades
IUPAC Name |
(2S)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)7-12(14(17)18)15-8-10-5-3-4-6-11(10)13(15)16/h3-6,9,12H,7-8H2,1-2H3,(H,17,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKXGYIYIKDCSB-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1CC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
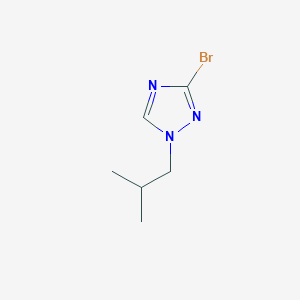
![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2467338.png)
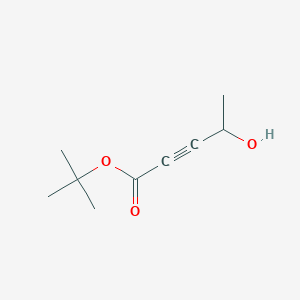

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclopentylacetamide](/img/structure/B2467346.png)
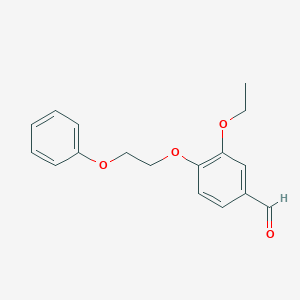
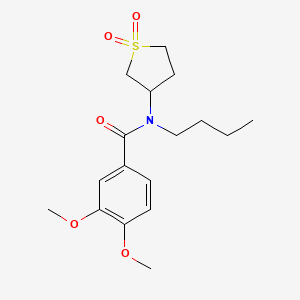
![2-{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}-2-phenylethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2467350.png)
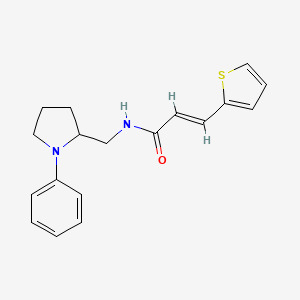
![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea](/img/structure/B2467352.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide](/img/structure/B2467353.png)
![(Azetidin-2-yl)methyl]dimethylamine](/img/structure/B2467354.png)
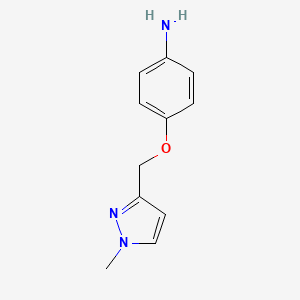
![1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467357.png)
